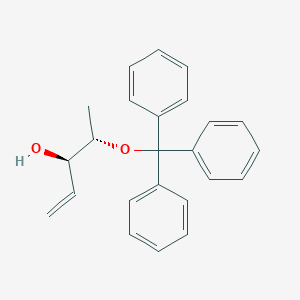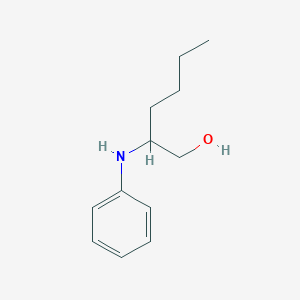
2-Anilinohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO It is characterized by the presence of an aniline group attached to a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Anilinohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of hexan-1-ol with aniline in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents to facilitate the process. Another method involves the reduction of 2-nitrohexan-1-ol, followed by the substitution of the nitro group with an aniline group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilinohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanone derivatives, while substitution reactions can produce a variety of aniline-substituted compounds.
Applications De Recherche Scientifique
2-Anilinohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Anilinohexan-1-ol involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
2-Anilinohexan-1-ol can be compared with other similar compounds, such as:
2-Anilinohexan-2-ol: Similar structure but with the aniline group attached to a different carbon atom.
2-Anilinopentan-1-ol: A shorter carbon chain, which may affect its reactivity and applications.
2-Anilinobutan-1-ol: An even shorter carbon chain, leading to different chemical properties.
Propriétés
Numéro CAS |
798551-71-0 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-anilinohexan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-3-7-12(10-14)13-11-8-5-4-6-9-11/h4-6,8-9,12-14H,2-3,7,10H2,1H3 |
Clé InChI |
ZHNPLOHUPAFLBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CO)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


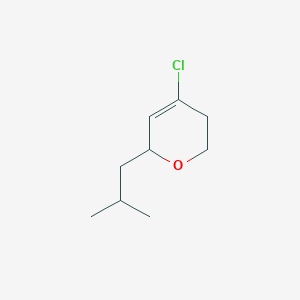
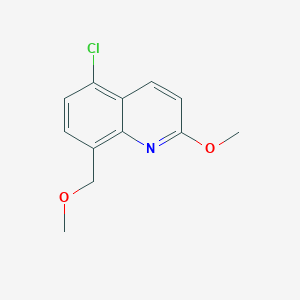



![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)


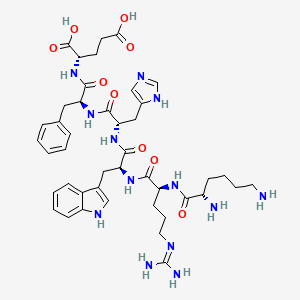

![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)


